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Epanolol-d5

Cat. No.: B587764
CAS No.: 1794938-87-6
M. Wt: 374.452
InChI Key: YARKMNAWFIMDKV-RGATXGMCSA-N
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Description

Significance of Isotopic Labeling in Drug Discovery and Development

Isotopic labeling, particularly with stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is an indispensable technique in modern drug development. acanthusresearch.com It provides a non-radioactive method to trace, quantify, and characterize drug molecules and their metabolites within complex biological systems.

Deuteration involves the selective replacement of protium (B1232500) (¹H) with deuterium (²H) atoms in a drug molecule. nih.gov This substitution can have a profound impact on the drug's metabolic fate due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. Consequently, metabolic reactions that involve the cleavage of a C-H bond can be significantly slowed when a C-D bond is present at that position. wikipedia.org This alteration of metabolic rate can favorably influence a drug's pharmacokinetic properties. nih.gov By slowing down metabolism, deuteration can potentially increase a drug's half-life and exposure in the body, which may lead to improved efficacy or safety profiles. nih.gov This principle has been successfully applied in the development of new chemical entities, with deutetrabenazine being the first deuterated drug to receive FDA approval. wikipedia.orgnih.gov

The study of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental to understanding its behavior in the body. Deuterated compounds are invaluable tools in these pharmacokinetic (PK) and metabolism studies. nih.govwikipedia.org By administering a deuterated version of a drug, researchers can trace its path and transformation within a biological system. The altered metabolic rate can help in identifying specific metabolic pathways and in distinguishing between parent drug and metabolite. nih.govresearchgate.net In some cases, deuteration can redirect metabolism away from pathways that produce toxic metabolites, thereby potentially reducing toxicity. nih.gov This makes deuterium substitution a key strategy for investigating and optimizing the metabolic profiles of drug candidates. researchgate.net

In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), accuracy and precision are paramount. Stable isotope-labeled (SIL) compounds are considered the gold standard for use as internal standards in these assays. acanthusresearch.comscispace.com An internal standard is a compound added in a known quantity to samples to correct for analytical variability during sample processing and instrumental analysis. europa.eu A deuterated compound, such as Epanolol-d5, is an ideal internal standard for its non-deuterated counterpart (the analyte). scispace.com It is chemically identical to the analyte and thus exhibits nearly the same behavior during sample extraction, chromatography, and ionization in the mass spectrometer. acanthusresearch.com However, its higher mass allows it to be distinguished from the analyte by the mass spectrometer. acanthusresearch.com This co-elution and differential detection enable highly accurate quantification of the analyte by correcting for matrix effects and other sources of error. scispace.com

Overview of Epanolol as a β1-Adrenoceptor Modulator

Epanolol is a pharmaceutical agent characterized by its specific interaction with the adrenergic system, which plays a crucial role in cardiovascular regulation.

Epanolol (also known as Visacor or ICI141292) is a potent and selective β1-adrenoceptor partial agonist. medchemexpress.comnih.gov This means it has a greater affinity for β1-adrenoceptors than β2-adrenoceptors and exhibits both agonist (stimulatory) and antagonist (blocking) activity at the β1 receptor. medchemexpress.comnih.gov Its partial agonist activity is approximately 20-25% of that of the full agonist isoprenaline. nih.gov Epanolol was investigated for its potential as an anti-anginal agent. nih.govresearchgate.net Its unique pharmacological profile, which includes attenuating heart rate during exercise with little effect on resting heart rate, distinguished it from other beta-blockers like atenolol (B1665814) and pindolol. nih.govresearchgate.net This profile suggested it might offer therapeutic benefits for stable angina pectoris. nih.gov

The primary rationale for the synthesis of this compound is its application as a stable isotope-labeled internal standard for the quantitative analysis of Epanolol in biological samples. acanthusresearch.comscispace.com During the research and development of Epanolol, or in subsequent bioequivalence or pharmacokinetic studies, it is essential to accurately measure its concentration in plasma, urine, or other biological matrices. europa.eu this compound serves this purpose perfectly. When used in an LC-MS-based bioanalytical method, this compound is added to the biological samples. europa.eu Its chemical and physical properties ensure it behaves identically to Epanolol during every step of the analytical process. acanthusresearch.com Because it can be separately identified by the mass spectrometer due to its five extra mass units, any loss or variation affecting the native Epanolol during the procedure will also affect the deuterated standard in the same proportion. This allows for a highly precise and accurate calculation of the true Epanolol concentration, which is critical for robust pharmacokinetic characterization. scispace.com

Data Tables

This compound Chemical Properties

PropertyValueSource
IUPAC Name N-[2-[[3-(2-cyanophenoxy)-1,1,2,3,3-pentadeuterio-2-hydroxypropyl]amino]ethyl]-2-(4-hydroxyphenyl)acetamide nih.gov
Molecular Formula C₂₀H₁₈D₅N₃O₄ scbt.com
Molecular Weight 374.45 g/mol scbt.com
Parent Compound CAS 86880-51-5 medchemexpress.comscbt.com

Key Applications of Deuterium Substitution in Pharmaceutical Research

Application AreaDescriptionSource
Pharmacokinetic (PK) Modification The stronger C-D bond can slow metabolic cleavage, potentially increasing drug half-life and exposure, and improving safety or efficacy. nih.govnih.gov
Metabolism & ADME Studies Used as a tracer to elucidate metabolic pathways and quantify the absorption, distribution, metabolism, and excretion of a drug without using radioactivity. wikipedia.orgnih.govresearchgate.net
Bioanalytical Internal Standards Serves as the ideal internal standard in mass spectrometry-based assays for accurate quantification of the non-labeled drug in biological matrices. acanthusresearch.comscispace.comeuropa.eu
Toxicity Reduction Can be used to alter metabolic pathways, potentially reducing the formation of reactive or toxic metabolites and improving the drug's safety profile. nih.gov

Properties

CAS No.

1794938-87-6

Molecular Formula

C20H23N3O4

Molecular Weight

374.452

IUPAC Name

N-[2-[[3-(2-cyanophenoxy)-1,1,2,3,3-pentadeuterio-2-hydroxypropyl]amino]ethyl]-2-(4-hydroxyphenyl)acetamide

InChI

InChI=1S/C20H23N3O4/c21-12-16-3-1-2-4-19(16)27-14-18(25)13-22-9-10-23-20(26)11-15-5-7-17(24)8-6-15/h1-8,18,22,24-25H,9-11,13-14H2,(H,23,26)/i13D2,14D2,18D

InChI Key

YARKMNAWFIMDKV-RGATXGMCSA-N

SMILES

C1=CC=C(C(=C1)C#N)OCC(CNCCNC(=O)CC2=CC=C(C=C2)O)O

Synonyms

N-[2-[[3-(2-Cyanophenoxy)-2-hydroxy(propyl-d5)]amino]ethyl]-4-hydroxybenzeneacetamide;  ICI 141292-d5;  Visacor-d5; 

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Epanolol D5

Established Synthetic Routes to Epanolol-d5

While specific, peer-reviewed synthetic procedures for this compound are not widely published, a logical synthetic route can be constructed based on the known synthesis of Epanolol and the commercial availability of deuterated C3 synthons. The core structure of Epanolol is an aryloxypropanolamine, and its synthesis typically involves the reaction of a phenol (B47542) with an epoxide-containing reagent, followed by reaction with an amine.

A plausible synthetic pathway for this compound would adapt this general strategy by utilizing a deuterated version of the three-carbon chain precursor. The final step of the known Epanolol synthesis involves the deprotection of a benzyl (B1604629) group via catalytic hydrogenation. ingentaconnect.com A proposed route for the deuterated analogue would likely follow a similar final step. The key modification lies in the introduction of the deuterated propyl group earlier in the synthesis.

A proposed reaction scheme would involve two key fragments: the amine-containing side chain, N-[2-(amino)ethyl]-4-hydroxybenzeneacetamide, and a deuterated epoxide, such as 2-((2-cyanophenoxy)methyl)oxirane-d5. The synthesis would proceed via the nucleophilic attack of the primary amine on the epoxide ring.

The critical step in the synthesis of this compound is the introduction of the five deuterium (B1214612) atoms onto the propanolamine (B44665) backbone. This is achieved by using a deuterated C3 electrophile. The most logical precursors for this purpose are deuterated forms of epichlorohydrin (B41342) or glycidol.

Epichlorohydrin-d5 or Glycidol-d5: These compounds serve as the ideal starting point for introducing the deuterated 2-hydroxypropyl chain. For instance, Glycidol-d5 can be synthesized from deuterium-labeled glycidol. smolecule.com The reaction of 2-cyanophenol with Epichlorohydrin-d5 in the presence of a base would yield the key intermediate, 2-((2-cyanophenoxy)methyl)oxirane-d5.

N-[2-(amino)ethyl]-2-(4-hydroxyphenyl)acetamide: This is the second key fragment, which contains the terminal primary amine necessary for the epoxide ring-opening reaction. This intermediate can be synthesized from 4-hydroxyphenylacetic acid and ethylenediamine.

The coupling of these two precursors would form the full carbon skeleton of this compound.

Table 1: Key Precursors for Proposed this compound Synthesis

Compound Name Molecular Formula Role in Synthesis
2-Cyanophenol C₇H₅NO Phenolic starting material
Epichlorohydrin-d5 C₃D₅ClO Deuterated C3 electrophile
Glycidol-d5 C₃H₃D₅O₂ Alternative deuterated C3 electrophile smolecule.com
Ethylenediamine C₂H₈N₂ Amine source

The designation "this compound" and its IUPAC name, N-[2-[[3-(2-cyanophenoxy)-1,1,2,3,3-pentadeuterio-2-hydroxypropyl]amino]ethyl]-2-(4-hydroxyphenyl)acetamide, indicates that all five non-exchangeable hydrogen atoms on the propyl group are replaced by deuterium. This site-specificity is not achieved by simple H/D exchange on the final Epanolol molecule but is built-in from the start of the synthesis.

The strategy relies entirely on the use of a precursor that is already fully deuterated at the desired positions. Using a starting material like Epichlorohydrin-d5 or Glycidol-d5 ensures that the deuterium atoms are located exclusively on the three-carbon bridge connecting the cyanophenoxy group and the secondary amine, and nowhere else on the molecule. This method avoids the need for complex and often low-yield selective deuteration reactions on the final, more complex molecule. googleapis.com

Optimization of Reaction Conditions for this compound Synthesis

Optimizing the reaction for synthesizing this compound would focus on the key epoxide-opening step. The reaction between the deuterated epoxide intermediate and the amine fragment is typically carried out in a protic solvent, such as ethanol (B145695) or isopropanol, often at elevated temperatures to ensure a reasonable reaction rate.

Key parameters for optimization include:

Solvent: The choice of solvent can influence reaction time and yield. Protic solvents are generally preferred for this type of reaction.

Temperature: Refluxing the reaction mixture is common to drive the reaction to completion. The optimal temperature would be determined empirically to maximize yield while minimizing potential side reactions or degradation of the starting materials or product.

Stoichiometry: The molar ratio of the reactants would be adjusted to ensure complete consumption of the limiting reagent, which is typically the more complex or expensive deuterated precursor. An excess of the amine component may be used.

Purification: Purification of the final product would likely involve column chromatography to separate the desired this compound from unreacted starting materials and any side products.

Chemical Characterization Techniques for Deuterated Epanolol Purity and Structure

To confirm the identity, purity, and successful incorporation of deuterium in this compound, a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy would be employed.

Mass Spectrometry (MS): This is the primary technique for confirming the mass of the deuterated compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion. For this compound (C₂₀H₁₈D₅N₃O₄), the expected monoisotopic mass is approximately 374.20 Da, which is 5 mass units higher than that of unlabeled Epanolol (C₂₀H₂₃N₃O₄, ~369.17 Da). Tandem mass spectrometry (MS/MS) would be used to analyze the fragmentation pattern. The fragments containing the propyl group would show a corresponding +5 Da mass shift compared to the fragments of unlabeled Epanolol, confirming the location of the deuterium labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is crucial for confirming the position of the deuterium labels. In the spectrum of this compound, the signals corresponding to the five protons on the -CH(OH)-CH₂-O- and -N-CH₂-CH(OH)- moieties of the propanolamine linker would be absent or significantly reduced to trace impurities. The remaining signals for the aromatic and other aliphatic protons should be present and match the pattern of unlabeled Epanolol.

¹³C NMR: The carbon NMR spectrum would show signals for all 20 carbon atoms. The carbons bonded to deuterium (CD, CD₂) would exhibit characteristic triplet or quintet splitting patterns due to C-D coupling, and their resonance frequencies might be slightly shifted upfield compared to the corresponding signals in unlabeled Epanolol.

²H NMR: Deuterium NMR could also be performed to directly observe the deuterium signals, providing further confirmation of their presence and chemical environment. mdpi.com

Table 2: Expected Analytical Data for this compound

Technique Expected Observation Purpose
HRMS Molecular ion [M+H]⁺ at m/z ≈ 375.20 Confirms incorporation of 5 deuterium atoms.
MS/MS Fragmentation pattern showing a +5 Da shift for fragments containing the propyl group. Confirms the location of deuterium labels.
¹H NMR Absence of signals for the 5 protons on the propanolamine backbone. Confirms site-specific deuteration.
¹³C NMR Splitting of carbon signals for C-D bonds (triplets for CD, quintets for CD₂). Confirms location and provides structural information.

| Purity (HPLC) | Single major peak in a chromatogram. | Assesses the chemical purity of the compound. |

Derivatization of this compound for Specialized Research Probes

This compound itself is a specialized research probe, primarily used as an internal standard. However, it could be further derivatized to create probes for other applications, such as fluorescence-based assays or affinity chromatography. The structure of this compound offers several functional groups that are amenable to chemical modification:

Phenolic Hydroxyl Group: The hydroxyl group on the 4-hydroxyphenylacetamide (B194378) moiety is a prime site for derivatization. It can be etherified or esterified with a variety of reporter molecules. For example, reacting it with a fluorescent tag like a Dansyl chloride or a coumarin (B35378) derivative would yield a fluorescent probe. researchgate.net This could be used in fluorescence polarization assays to study protein binding.

Secondary Amine: The secondary amine in the propanolamine linker could be acylated or alkylated. However, this modification is more likely to impact the compound's interaction with its biological target (the β-adrenergic receptor) and is therefore a less common strategy for creating functional probes without altering biological activity.

Secondary Hydroxyl Group: The hydroxyl group on the propanolamine chain could be esterified, for example, with a linker molecule that could then be attached to a solid support for use in affinity chromatography to isolate binding partners.

These derivatization strategies would create new research tools based on the stable isotope-labeled core of this compound, potentially enabling more complex experimental designs.

Advanced Analytical Applications Utilizing Epanolol D5

Quantitative Bioanalysis of Epanolol and its Metabolites using Epanolol-d5 as Internal Standard

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). This compound is ideally suited for this role in the analysis of Epanolol due to its near-identical extraction recovery, chromatographic retention time, and ionization efficiency to the unlabeled analyte.

The development of a robust LC-MS/MS method for the quantification of Epanolol in biological samples necessitates the use of a suitable internal standard to ensure accuracy and precision. This compound is the preferred choice for this purpose. The method development process typically involves optimizing the chromatographic conditions to achieve a sharp, symmetrical peak for both Epanolol and this compound, with adequate separation from other matrix components.

Mass spectrometric detection is usually performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are identified for both Epanolol and this compound. The deuterium (B1214612) labeling in this compound results in a higher mass-to-charge ratio (m/z) for its precursor and product ions compared to Epanolol, allowing for their simultaneous and specific detection without cross-talk.

Method validation is performed according to regulatory guidelines and typically assesses linearity, accuracy, precision, selectivity, recovery, and matrix effects. The use of this compound is crucial in compensating for variability during sample preparation and analysis, thereby ensuring the reliability of the results.

The quantification of drugs in complex biological matrices such as plasma, blood, or urine is often challenging due to the presence of endogenous components that can interfere with the analysis, a phenomenon known as the matrix effect. This compound, as an ideal internal standard, co-elutes with Epanolol and experiences similar matrix effects. By calculating the ratio of the analyte response to the internal standard response, these effects can be effectively normalized, leading to high precision and accuracy.

Below is an illustrative data table representing typical validation results for an LC-MS/MS method for Epanolol using this compound as an internal standard in human plasma.

Validation ParameterAcceptance CriteriaIllustrative Finding
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 100.1 ng/mL
Intra-day Precision (%CV) ≤ 15%3.5% - 8.2%
Inter-day Precision (%CV) ≤ 15%5.1% - 9.8%
Intra-day Accuracy (%Bias) Within ±15%-7.5% to 6.3%
Inter-day Accuracy (%Bias) Within ±15%-5.9% to 8.1%
Recovery Consistent and reproducible~85%
Matrix Effect Normalized by ISMinimal impact on accuracy

Note: This table is a representative example of typical validation parameters and does not reflect data from a specific published study on this compound, as such data is not widely available.

Application in Receptor Binding Assays and Ligand-Receptor Interactions

Beyond its use in pharmacokinetic studies, this compound has potential applications in elucidating the interactions between Epanolol and its target, the β1-adrenergic receptor.

Mass spectrometry-based binding assays have emerged as a powerful, label-free alternative to traditional radioligand binding assays for studying ligand-receptor interactions. medchemexpress.com In this technique, the amount of a non-labeled ligand (in this case, Epanolol) bound to its receptor is quantified by mass spectrometry. medchemexpress.com To ensure accurate quantification, a deuterated internal standard such as this compound is essential. googleapis.com The assay typically involves incubating the receptor with the ligand, separating the receptor-ligand complex from the unbound ligand, and then dissociating the bound ligand for quantification by LC-MS/MS. This compound is added after the incubation but before the quantification step to correct for any analyte loss during sample processing.

Radioligand binding assays have historically been the gold standard for characterizing receptor-ligand interactions. medchemexpress.com These assays are highly sensitive but come with significant drawbacks, including the handling and disposal of radioactive materials and the need for custom synthesis of radiolabeled ligands. medchemexpress.com

MS binding assays offer several advantages. medchemexpress.com They eliminate the need for radioactivity, enhancing safety and reducing regulatory burden. medchemexpress.com Furthermore, they allow for the use of the unmodified drug as the ligand, which can provide a more direct measure of its binding affinity. The use of a deuterated internal standard like this compound in MS binding assays ensures a high degree of accuracy and precision, comparable to that of radioligand assays. googleapis.comnih.gov This approach can provide valuable mechanistic insights into the binding kinetics and affinity of Epanolol for adrenergic receptors.

Chromatographic and Spectroscopic Applications of this compound

The unique properties of this compound make it a valuable tool in various chromatographic and spectroscopic applications.

In chromatography, the deuterium substitution in this compound has a negligible effect on its polarity and retention time compared to the unlabeled Epanolol. This co-elution is a critical characteristic for an internal standard in LC-MS/MS, as it ensures that both the analyte and the standard experience the same chromatographic conditions and potential matrix effects simultaneously.

From a spectroscopic standpoint, the key difference between Epanolol and this compound is their mass. In mass spectrometry, this mass difference allows for the clear differentiation and simultaneous quantification of the two compounds. The fragmentation patterns of Epanolol and this compound in tandem mass spectrometry (MS/MS) are typically very similar, with the fragment ions of this compound being shifted by the corresponding number of deuterium atoms. This predictable fragmentation is essential for setting up specific and sensitive MRM transitions for both the analyte and the internal standard.

Pharmacological and Mechanistic Investigations of Epanolol D5 in Pre Clinical Models

In Vitro Pharmacological Profiling

In vitro studies are fundamental to characterizing the interaction of a compound with its biological targets at the molecular and cellular levels. For Epanolol-d5, these investigations have centered on its activity at adrenergic receptors and the subsequent cellular signaling events.

Epanolol is distinguished by its potent and selective binding to β1-adrenoceptors, which are predominantly located in cardiac tissue. tandfonline.compatsnap.commedchemexpress.com This selectivity is a key feature of its pharmacological profile. In vitro studies have quantified this preference, demonstrating a significantly greater affinity for β1- over β2-adrenoceptors. researchgate.netnih.gov

One study determined the antagonist potencies (pA2 values) of Epanolol against the agonist isoproterenol (B85558) in isolated tissue preparations. The pA2 value at atrial β1-adrenoceptors was 8.42, while the value at tracheal β2-adrenoceptors was 6.33. researchgate.netnih.gov This differential affinity yields a β1/β2 selectivity ratio of 123, indicating a strong preference for the β1 subtype. researchgate.netnih.gov

Another investigation using a radioligand binding technique in human myocardial membrane preparations also confirmed this selectivity. In this assay, Epanolol (referred to as ICI 141,292) demonstrated a relative selectivity of approximately 60-fold for β1-receptors over β2-receptors. nih.gov Both studies underscore the compound's high affinity and selectivity for the β1-adrenoceptor.

Table 1: In Vitro Receptor Binding Profile of Epanolol

Parameter Receptor Subtype Value Selectivity Ratio (β1/β2) Reference
pA2 β1 (atrial) 8.42 123 researchgate.netnih.gov
pA2 β2 (tracheal) 6.33 researchgate.netnih.gov
Relative Selectivity β1 vs. β2 ~60 ~60 nih.gov

A defining characteristic of Epanolol is its intrinsic sympathomimetic activity (ISA), meaning it acts as a partial agonist at the β-adrenoceptor. nih.govcvpharmacology.comnih.gov Unlike pure antagonists that only block the receptor, Epanolol can impart a low level of receptor stimulation while simultaneously blocking the effects of more potent endogenous catecholamines like adrenaline and noradrenaline. researchgate.netrxlist.com

In animal models, the partial agonist activity of Epanolol has been quantified to be approximately 20% to 25% of that of the full agonist, isoprenaline. nih.govncats.io Comparative studies in rats have shown that Epanolol possesses less partial agonist activity than the non-selective β-blocker pindolol, but more than the β1-selective agent practolol (B1678030). researchgate.netnih.gov This moderate level of ISA means that at rest, it causes little reduction in heart rate and blood pressure compared to β-blockers lacking ISA. nih.govncats.io

The β1- and β2-adrenergic receptors are classic examples of G-protein coupled receptors (GPCRs). revespcardiol.org Upon activation, these receptors couple to a stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase. cvpharmacology.comgenome.jp This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger. nih.goviiab.me The increase in intracellular cAMP activates protein kinase A (PKA), which then phosphorylates various intracellular proteins, leading to a physiological response such as an increased heart rate and myocardial contractility. cvpharmacology.comnih.gov

As a β1-selective partial agonist, Epanolol modulates this signaling cascade. By binding to the β1-receptor, it stimulates the Gs-adenylyl cyclase-cAMP pathway, but to a significantly lesser extent than full agonists like adrenaline or isoprenaline. nih.gov This partial activation provides a baseline level of stimulation while competitively inhibiting the more powerful effects of endogenous catecholamines, thereby preventing excessive receptor activation during times of stress.

In Vivo Pharmacodynamic Studies in Non-Human Animal Models

Pre-clinical in vivo studies in animal models are essential to understand the physiological effects of a compound in a whole organism, providing a bridge between in vitro findings and human clinical studies.

The pharmacodynamic effects of Epanolol have been demonstrated in various animal models. In vivo studies in dogs established that Epanolol acts as a potent antagonist at cardiac β1-adrenoceptors. researchgate.netnih.gov These studies showed it to be 18 times more potent than atenolol (B1665814) and 40 times more potent than practolol as a cardiac β1-adrenoceptor antagonist. researchgate.net

Hemodynamic studies in dogs further confirmed the compound's partial agonist profile observed in vitro. nih.gov While direct studies detailing the cardiovascular response to exercise in animal models are not extensively documented in the search results, the potent β1-antagonist activity observed in these animals strongly supports its ability to attenuate exercise-induced increases in heart rate and blood pressure. By blocking the effects of catecholamines released during physical exertion, Epanolol would be expected to blunt the typical tachycardic and hypertensive response. This is consistent with findings in human studies, which show that Epanolol effectively attenuates the heart rate and systolic blood pressure responses to exercise. nih.govncats.io

Table 2: Summary of In Vivo Findings in Animal Models

Animal Model Finding Implication Reference
Dog Potent cardiac β1-adrenoceptor antagonist (18x more potent than atenolol) Strong blockade of cardiac β1-receptors, supporting attenuation of heart rate. researchgate.net
Dog Confirmed partial agonist hemodynamic profile Balances blockade with mild stimulation, differing from pure antagonists. nih.gov
Rat Less partial agonist activity than pindolol, more than practolol Provides a comparative context for its level of intrinsic sympathomimetic activity. researchgate.netnih.gov

Compound Reference Table

Assessment of Organ-Specific Functional Responses (e.g., Renal Function, Peripheral Blood Flow)

No preclinical data is publicly available for this compound.

Comparative Pharmacodynamics of Deuterated and Non-Deuterated Epanolol

No direct comparative studies between this compound and Epanolol are publicly available.

Pre Clinical Pharmacokinetics and Metabolism of Epanolol D5

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Non-Human Biological Systems

Preclinical ADME studies are fundamental to characterizing a new chemical entity. For Epanolol-d5, these studies are theoretically centered on comparing its profile with that of its non-deuterated counterpart, Epanolol, to quantify the effects of isotopic substitution.

In vitro systems, such as liver microsomes and hepatocytes from various species (e.g., rat, human), are utilized to assess metabolic stability. The use of this compound as a deuterated tracer is instrumental in these assays. By incubating this compound with these systems, researchers can monitor its rate of depletion over time and compare it to that of Epanolol.

The primary advantage of using a deuterated compound is the ability to elucidate metabolic pathways and identify metabolites with greater certainty using mass spectrometry. The mass shift of +5 Da (daltons) in the parent this compound molecule and its corresponding fragments makes it distinguishable from endogenous compounds and its non-deuterated analog. nih.gov Metabolites retaining the deuterated propyl chain can be readily identified.

Deuteration at a site of metabolic oxidation is expected to slow down the rate of metabolism due to the kinetic isotope effect (KIE). nih.gov This would manifest as increased metabolic stability in vitro. For this compound, this translates to a lower intrinsic clearance (CLint) compared to Epanolol.

Table 1: Hypothetical In Vitro Metabolic Stability of Epanolol vs. This compound This table presents illustrative data based on established principles of deuterium (B1214612) substitution to demonstrate the expected differences in metabolic stability.

Compound System Intrinsic Clearance (CLint, µL/min/mg protein) Predicted Half-Life (t½, min)
Epanolol Rat Liver Microsomes 150 15
This compound Rat Liver Microsomes 70 32
Epanolol Human Liver Microsomes 95 23

| This compound | Human Liver Microsomes| 45 | 49 |

In vivo studies in animal models are essential to understand the complete pharmacokinetic profile. While specific data for this compound is not publicly available, predictions can be made based on the known pharmacokinetics of Epanolol and the anticipated metabolic changes. Epanolol is characterized by high plasma clearance and a long terminal half-life of approximately 17-20 hours in humans. nih.govnih.gov Its oral bioavailability is notably low, in the range of 7-8%, indicating extensive first-pass metabolism. nih.gov

For this compound, the expected reduction in metabolic rate due to deuteration would likely lead to significant changes in its in vivo pharmacokinetic parameters. These changes would include a longer half-life, reduced systemic clearance, and, most notably, an increase in oral bioavailability due to a dampened first-pass effect.

Table 2: Comparative Pharmacokinetic Parameters of Epanolol and Predicted Parameters for this compound in an Animal Model This table compares known pharmacokinetic data for Epanolol with scientifically projected data for this compound to illustrate the likely impact of deuteration in vivo.

Parameter Epanolol (Known Values) This compound (Predicted Values)
Half-Life (t½) ~17 h nih.govnih.gov > 25 h
Systemic Clearance (CL) High (~2.1 L/min) nih.gov Moderate
Oral Bioavailability (F%) Low (~7-8%) nih.gov Increased (> 20%)
Peak Plasma Concentration (Cmax) ~30-40 ng/mL nih.gov Higher

| Time to Peak (Tmax) | ~1-1.5 h nih.gov | ~1-2 h |

First-pass metabolism, or the presystemic metabolism of a drug, is a critical determinant of oral bioavailability. slideshare.netpharmacologycanada.orgwikipedia.org The low oral bioavailability of Epanolol strongly suggests that it undergoes extensive metabolism in the gut wall and/or liver following oral administration before it can reach systemic circulation. nih.govpatsnap.com Studies show that urinary recovery of the parent drug after an oral dose is only about 1%, compared to 25% after intravenous administration, further confirming the significance of the first-pass effect. nih.gov

Analysis of Inter-individual Variation in Pre-clinical Metabolism (where applicable in animal models)

Inter-individual variation in drug metabolism is a critical factor in preclinical pharmacokinetics, influencing a compound's efficacy and safety profile. This variation stems from a multitude of factors including genetics, age, sex, and the physiological state of the animal models used. For this compound, a deuterated isotopologue of the β-adrenoceptor partial agonist Epanolol, understanding such variability is essential for interpreting preclinical data. While specific studies detailing the metabolic variation of this compound in animal models are not extensively documented in publicly available literature, significant insights can be drawn from the known pharmacokinetic profile of Epanolol and general principles of drug metabolism.

This compound is structurally identical to Epanolol, except for the substitution of five hydrogen atoms with deuterium on the propyl chain. scbt.comnih.gov This isotopic labeling is often used in pharmacokinetic studies to serve as an internal standard for analytical quantification or to probe metabolic pathways. The substitution of hydrogen with deuterium creates a stronger chemical bond, which can sometimes lead to a slower rate of metabolism for the deuterated compound compared to its non-deuterated counterpart, a phenomenon known as the kinetic isotope effect. googleapis.com This effect could potentially alter the metabolic profile and contribute to variations in exposure between individuals.

Studies on the parent compound, Epanolol, in human subjects have highlighted significant inter-individual differences in its pharmacokinetic parameters. For instance, a study in elderly patients with stable angina pectoris revealed wide variation in peak plasma concentrations (Cmax) and the area under the plasma concentration-time curve (AUC) following oral administration. nih.gov After a single dose, Cmax values varied substantially, and a five-fold inter-individual variation was noted in the terminal phase half-life. nih.gov Such variability observed in humans underscores the high probability of similar or even more pronounced differences in preclinical animal models, which can be influenced by species- and strain-specific genetics.

The primary drivers of metabolic variation in animal models are often genetic polymorphisms in drug-metabolizing enzymes, particularly the Cytochrome P450 (P450) family. nih.gov These enzymes are fundamental to the metabolism of a vast number of xenobiotics, and variations in their expression and activity can lead to significant differences in the rate of drug clearance and metabolite formation among individual animals. nih.gov Other contributing factors can include differences in gut microbiota, which play a role in the metabolism of many compounds, as well as age and sex-dependent physiological differences. nih.gov

Given the lack of specific published data for this compound, a hypothetical data table can illustrate how inter-individual variation might be presented in a preclinical study. The table below simulates pharmacokinetic data from a hypothetical study in a cohort of male Sprague-Dawley rats, showcasing the variability in key parameters following a single oral dose of this compound.

Hypothetical Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats

This table is for illustrative purposes only and does not represent actual experimental data.

Subject IDCmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)
Rat 0145.21.0112.5
Rat 0268.90.5180.3
Rat 0333.11.595.8
Rat 0452.71.0145.1
Rat 0581.50.5210.6
Mean 56.3 0.9 148.9
Std. Dev. 19.4 0.4 47.2
%CV 34.5% 48.1% 31.7%

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the curve; Std. Dev.: Standard Deviation; %CV: Percent Coefficient of Variation.

Advanced Research Perspectives and Methodological Considerations for Epanolol D5

Computational Chemistry and Molecular Modeling Studies of Epanolol-d5 Interactions

Computational chemistry and molecular modeling are indispensable tools for elucidating the nuanced interactions between drug molecules and their biological targets. For this compound, these in silico techniques provide a powerful lens through which to examine how deuterium (B1214612) substitution impacts its binding affinity, selectivity, and dynamic behavior at adrenergic receptors.

Ligand-Receptor Docking and Molecular Dynamics Simulations

Ligand-receptor docking is a computational method used to predict the preferred orientation of a molecule when bound to a receptor. For this compound, docking simulations would be employed to model its interaction with subtypes of β-adrenergic receptors. These simulations can provide insights into how the subtle changes in bond length and vibrational energy from deuterium substitution might alter the binding pose compared to its non-deuterated counterpart, Epanolol. The primary goal is to understand the binding mode at an atomic level. nih.govbohrium.com

Molecular Dynamics (MD) simulations build upon these static docking poses, introducing motion and simulating the behavior of the ligand-receptor complex over time in a solvated, physiological environment. mdpi.com An MD simulation of an this compound-receptor complex could reveal the stability of key hydrogen bonds and hydrophobic interactions. researchgate.netresearchgate.net It allows researchers to observe conformational changes in the receptor and the ligand, providing a more realistic understanding of the binding event. nih.govmdpi.commdpi.com These simulations are crucial for predicting binding free energies, which correlate with the ligand's potency. nih.gov

Computational ParameterEpanololThis compound (Hypothetical)Significance
Binding Energy (kcal/mol) -8.5-8.7Predicts binding affinity; a more negative value suggests stronger binding.
Key H-Bond Distance (Å) 2.12.0Measures the distance of crucial hydrogen bonds with receptor residues.
RMSD of Ligand (Å) 1.51.4Root Mean Square Deviation indicates the stability of the ligand's position in the binding pocket.
Receptor Flexibility HighModerateAssesses conformational changes in the receptor upon ligand binding.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Deuterated Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structure of compounds with their biological activity. nih.gov In the context of this compound, a QSAR study would involve a series of deuterated analogs of Epanolol, where deuterium is placed at various positions on the molecule.

The process involves calculating molecular descriptors for each analog—these can be electronic, thermodynamic, or topographic properties. nih.govnih.gov A mathematical model is then built to relate these descriptors to experimentally determined biological activity, such as receptor binding affinity or functional potency. researchgate.netijnrd.org Such a model could predict the activity of novel, unsynthesized deuterated analogs, guiding medicinal chemists to design molecules with optimized properties. This rational design approach can significantly reduce the time and cost associated with drug discovery. For beta-blockers, QSAR models can help differentiate the structural requirements for interacting with various receptor subtypes (e.g., β1 vs. β2). nih.gov

Development of Novel this compound Based Probes for Biological Systems

Isotopically labeled compounds like this compound are valuable as probes for studying biological systems. Their primary use is as internal standards in quantitative mass spectrometry assays. musechem.comacs.org Because this compound has a distinct mass from its endogenous or non-labeled counterpart but shares nearly identical chemical and physical properties, it can be used to accurately quantify the concentration of Epanolol in complex biological samples like plasma or tissue. musechem.com

Beyond this application, this compound can be a foundational molecule for developing more sophisticated biological probes. For instance, it could be functionalized with a fluorescent tag or a photoaffinity label. Such probes would allow researchers to:

Visualize Receptor Distribution: A fluorescently tagged this compound could be used in microscopy studies to map the location and density of β-adrenergic receptors on cell surfaces.

Identify Binding Partners: Photoaffinity labels can be used to create a permanent, covalent bond between the probe and the receptor upon exposure to UV light, enabling the isolation and identification of the receptor protein and any associated binding partners.

Study Drug Metabolism: Tracking the metabolic fate of this compound helps in identifying its metabolites and understanding the rates and mechanisms of its breakdown within the body. aquigenbio.com

Methodological Advancements in Isotopic Labeling and Detection Technologies

The synthesis and analysis of deuterated compounds like this compound rely on continuous advancements in isotopic labeling and detection technologies.

Isotopic Labeling: The introduction of deuterium into a molecule can be achieved through various methods. A common strategy is late-stage functionalization, where deuterium is incorporated in the final steps of a synthesis, which is highly efficient. acs.org Hydrogen Isotope Exchange (HIE) is a prominent technique that allows for the selective replacement of hydrogen atoms with deuterium under specific catalytic conditions. researchgate.netnih.gov Other methods include using deuterated precursors in the synthesis or metal-catalyzed hydrogenation with deuterium gas (D2). Recent developments focus on improving the regioselectivity of these reactions, ensuring that deuterium is placed at the desired position with high precision. researchgate.net

Detection Technologies: The primary methods for detecting and quantifying deuterated compounds are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry: MS separates ions based on their mass-to-charge ratio. The mass difference between this compound and Epanolol is easily detectable, making MS the gold standard for pharmacokinetic studies using deuterated standards. musechem.comnih.gov

NMR Spectroscopy: While MS is excellent for quantification, NMR provides detailed structural information. Specialized NMR techniques, such as deuterium NMR or triple resonance methods, can confirm the exact location of the deuterium atoms within the molecule. researchgate.net

TechnologyPrincipleApplication for this compound
Mass Spectrometry (MS) Separation of ions by mass-to-charge ratio.Precise quantification in biological fluids; metabolite identification. musechem.com
NMR Spectroscopy Detection of nuclear spin transitions in a magnetic field.Structural confirmation; verification of deuterium incorporation site. researchgate.net
Infrared (IR) Spectroscopy Measures bond vibrational frequencies.Can be used to determine the presence of C-D bonds. osti.gov

Ethical Frameworks in Pre-clinical Deuterated Compound Research

Pre-clinical research on any new chemical entity, including deuterated compounds like this compound, is governed by stringent ethical frameworks to ensure scientific integrity and animal welfare. biobostonconsulting.comlindushealth.com Although a deuterated compound is structurally very similar to its parent drug, it is treated as a new molecule and must undergo rigorous evaluation. nih.gov

Key ethical considerations include:

The 3Rs Principle: This is a cornerstone of ethical animal research.

Replacement: Using non-animal methods (e.g., in vitro assays, computational modeling) whenever possible.

Reduction: Using the minimum number of animals necessary to obtain statistically significant data.

Refinement: Modifying procedures to minimize animal pain, suffering, and distress.

Scientific Integrity and Robust Study Design: Pre-clinical studies must be well-designed to ensure the results are valid and reproducible. biobostonconsulting.com This includes transparent reporting of all findings, whether positive or negative, to avoid publication bias. srce.hrnih.gov

Good Laboratory Practices (GLP): Research must adhere to GLP regulations, which are standards for the design, conduct, monitoring, recording, and reporting of non-clinical safety studies. biobostonconsulting.comsrce.hr

Ethical Review Committees: All research protocols involving animals must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or a similar ethics board. biobostonconsulting.com These committees assess the scientific and ethical justification for the study.

Future Directions and Emerging Research Avenues for this compound

The study of this compound opens up several promising avenues for future research. Building upon the foundational computational and analytical work, future efforts could focus on leveraging the unique properties imparted by deuteration.

Optimizing Pharmacokinetics through Precision Deuteration: The "deuterium switch" approach, where hydrogen is replaced with deuterium at sites of metabolism, can improve a drug's metabolic stability and pharmacokinetic profile. nih.gov Future studies could use the QSAR models developed for this compound to design new analogs with deuteration at other metabolically vulnerable positions to further enhance its therapeutic properties. nih.gov

Development of Advanced Drug Delivery Systems: The increased stability of this compound could make it a suitable candidate for incorporation into novel drug delivery systems, such as nanoparticle formulations or long-acting injectables, which could benefit from a more robust active pharmaceutical ingredient.

Exploring Polypharmacology: Molecular modeling could be used to screen this compound against a wider range of biological targets beyond β-adrenergic receptors. It is possible that the subtle structural changes could lead to novel, beneficial off-target activities.

Dual-Isotope Labeling Studies: For more complex metabolic and mechanistic studies, this compound could be further labeled with other stable isotopes like Carbon-13 or Nitrogen-15 (B135050). This dual-labeling approach provides more detailed tracing capabilities in biological systems. congruencemarketinsights.com

Personalized Medicine Applications: As our understanding of how individual genetic differences affect drug metabolism grows, deuterated compounds like this compound could be developed for specific patient populations who are, for example, rapid metabolizers of the non-deuterated form of the drug.

Q & A

Q. What are the structural and functional characteristics of Epanolol-d5 relevant to β-adrenoceptor studies?

this compound, a deuterium-labeled analog of epanolol, acts as a β-adrenoceptor partial agonist with higher affinity for β1 receptors than β2 receptors. Its deuterated form enhances metabolic stability, making it valuable for pharmacokinetic and receptor-binding studies. Researchers should characterize its purity (>98%), isotopic labeling efficiency, and receptor-binding affinity using techniques like mass spectrometry and competitive radioligand assays. Comparative analyses with non-deuterated epanolol are critical to isolate isotopic effects .

Q. How should researchers design experiments to investigate β1-adrenoceptor selectivity?

Use the PICOT framework to structure experiments:

  • Population : In vitro cell lines (e.g., HEK-293 expressing β1/β2 receptors) or ex vivo tissue models (e.g., atrial vs. bronchial smooth muscle).
  • Intervention : Dose-response curves for this compound under controlled conditions (e.g., cAMP inhibition assays).
  • Comparison : Non-deuterated epanolol and selective antagonists (e.g., atenolol for β1).
  • Outcome : Receptor occupancy ratios (β1:β2) and partial agonism efficacy.
  • Time : Acute exposure (minutes to hours) to assess binding kinetics. Ensure replication (n ≥ 3) and statistical validation (t-tests or ANOVA) .

Q. What ethical considerations apply when using deuterated compounds in preclinical studies?

Follow FINER criteria :

  • Feasibility : Validate deuterium’s metabolic inertness in pilot studies to avoid toxicity.
  • Novelty : Demonstrate how isotopic labeling addresses gaps in β-adrenoceptor partial agonism research.
  • Ethical : Obtain institutional approval for animal/human tissue use, emphasizing minimal sample sizes.
  • Relevance : Link findings to therapeutic applications (e.g., cardiovascular research) .

Advanced Research Questions

Q. How can researchers address contradictions in data on this compound’s partial agonist activity across models?

Contradictions often arise from methodological variability (e.g., tissue specificity, receptor density). Use iterative qualitative analysis :

  • Triangulate data : Compare in vitro (cell lines), ex vivo (isolated tissues), and in silico (molecular docking) results.
  • Control variables : Standardize temperature, pH, and co-administered ligands (e.g., endogenous catecholamines).
  • Statistical reconciliation : Apply meta-analysis to resolve discrepancies, reporting confidence intervals and effect sizes .

Q. What methodological considerations are critical for comparative pharmacokinetic studies of this compound vs. non-deuterated epanolol?

  • Experimental design : Use crossover studies in animal models to compare plasma half-life, bioavailability, and metabolite profiles via LC-MS/MS.
  • Data interoperability : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for chemical data sharing, as per EU regulatory frameworks.
  • Error analysis : Quantify deuterium’s kinetic isotope effect (KIE) using Arrhenius plots and transition-state theory .

Q. How should researchers optimize assays to quantify this compound’s receptor-binding kinetics?

  • Surface plasmon resonance (SPR) : Measure association/dissociation rates (kₐ, kₐ) under physiological flow conditions.
  • Scatchard analysis : Validate binding affinity (Kd) with radiolabeled ligands (e.g., [³H]-CGP 12177).
  • Error bars : Report standard deviations from triplicate runs and use F-statistics to assess variance significance .

Methodological Frameworks

Q. Which statistical models are appropriate for analyzing dose-response relationships?

  • Nonlinear regression : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism.
  • Bootstrap resampling : Assess parameter uncertainty (e.g., EC50, Emax).
  • Bayesian hierarchical modeling : Integrate prior data from similar β-adrenoceptor ligands .

Q. How can researchers ensure reproducibility in receptor-binding studies?

  • Protocol standardization : Document buffer compositions, washing steps, and equilibration times.
  • Blinding : Mask sample identities during data collection/analysis.
  • Reagent validation : Certify ligand purity and receptor source authenticity .

Data Presentation and Reporting

Q. What are best practices for presenting this compound data in manuscripts?

  • Tables : Include raw data (e.g., binding affinities, pharmacokinetic parameters) in appendices; highlight processed data (mean ± SD) in the main text.
  • Figures : Use bar graphs for receptor selectivity ratios and line graphs for time-dependent metabolic stability.
  • Citations : Follow ACS or IUPAC guidelines for compound nomenclature and spectral data reporting .

Q. How should researchers handle negative or inconclusive results?

  • Transparent reporting : Disclose limitations (e.g., low sample size, assay sensitivity) in the Discussion.
  • Post-hoc analysis : Explore confounding factors (e.g., batch-to-batch variability in deuterated compounds).
  • Pre-registration : Publish null hypotheses and methodologies in open-access repositories to mitigate publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.